Domiodol

Description

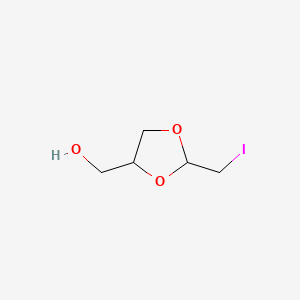

Structure

2D Structure

3D Structure

Properties

CAS No. |

61869-07-6 |

|---|---|

Molecular Formula |

C5H9IO3 |

Molecular Weight |

244.03 g/mol |

IUPAC Name |

[2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2 |

InChI Key |

NEIPZWZQHXCYDV-UHFFFAOYSA-N |

SMILES |

C1C(OC(O1)CI)CO |

Canonical SMILES |

C1C(OC(O1)CI)CO |

Other CAS No. |

61869-07-6 61508-55-2 |

Synonyms |

2-iodomethyl-4-oxymethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, cis-isomer 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, trans-isomer cis,trans-4-hydroxymethyl-2-iodomethyl-1,3-dioxolane domiodol M.G. 13608 |

Origin of Product |

United States |

Foundational & Exploratory

Domiodol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domiodol is a pharmaceutical agent primarily classified as a mucolytic and expectorant.[1][2][3] Despite some conflicting classifications in broader literature, detailed pharmacological studies provide a clear picture of its mechanism of action centered on the respiratory system. This technical guide synthesizes the available preclinical and clinical data to provide an in-depth understanding of this compound's core functions, supported by quantitative data, experimental methodologies, and visual representations of its physiological effects.

Introduction

This compound, with the chemical name 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, is an organic iodine-containing compound.[2][3] It has been clinically utilized for the treatment of bronchopulmonary diseases characterized by the hypersecretion of viscous mucus.[4][5] The primary therapeutic goal of this compound is to improve the rheological properties of bronchial secretions and facilitate their clearance from the respiratory tract, thereby alleviating symptoms such as cough and sputum viscosity.[4][5]

Core Mechanism of Action: Mucolytic and Expectorant Effects

The primary and most substantiated mechanism of action of this compound is its role as a mucolytic and expectorant agent.[1][2][3] This action is multifaceted, involving direct effects on respiratory secretions and stimulation of physiological clearance mechanisms.

Increased Respiratory Tract Secretion

Preclinical studies have demonstrated that this compound administration leads to an increase in the volume of respiratory tract fluid.[2][3] This secretagogue effect is crucial for its expectorant action, as it helps to hydrate and loosen tenacious mucus, making it easier to expel. The increase in bronchial secretion is dose-dependent.[2][3]

Reduction of Sputum Viscosity

A key feature of this compound's mucolytic activity is its ability to significantly reduce the viscosity of sputum.[2][3] This effect is particularly beneficial in conditions where the mucus is thick and difficult to clear. The reduction in viscosity has been shown to correlate with a decrease in the content of dry matter, protein, and polysaccharides in the sputum, suggesting that this compound may interfere with the molecular structure of mucus glycoproteins.[2][3]

Cilio-excitatory Effect

In addition to its effects on mucus properties, this compound exhibits a marked cilio-excitatory effect.[2][3] This means it stimulates the beating of cilia, the small hair-like projections lining the respiratory tract that are responsible for moving mucus out of the airways. By enhancing ciliary activity, this compound improves mucociliary clearance, the primary defense mechanism of the respiratory system for removing trapped particles and pathogens.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies on this compound. The data is primarily derived from the pivotal study by Kogi K, et al. (1983).

Table 1: Effect of Oral this compound on Respiratory Tract Fluid in Rabbits

| Dosage (mg/kg) | Effect on Respiratory Tract Fluid |

| 50 - 200 | Dose-related increase |

Table 2: Effect of Oral this compound on Sputum Viscosity in Rabbits with Induced Bronchitis

| Dosage (mg/kg) | Effect on Sputum Viscosity | Correlation |

| 50 | Significant reduction | Statistically correlated with a decrease in dry matter, protein, and polysaccharides |

| 100 | Significant reduction | Statistically correlated with a decrease in dry matter, protein, and polysaccharides |

Experimental Protocols

The following are descriptions of the key experimental methodologies used to evaluate the mechanism of action of this compound, based on the available information from published abstracts.

Assessment of Expectorant Activity (Respiratory Tract Fluid Secretion)

-

Method: Based on Kasé's method for quantitative collection of respiratory tract fluid.

-

Animal Model: Rabbits.

-

Procedure: this compound was administered orally at varying doses. The respiratory tract fluid was collected over a specified period, and the volume was quantified to determine the dose-response relationship for secretagogue activity.

Assessment of Mucolytic Activity (Sputum Viscosity)

-

Animal Model: Rabbits with subacute bronchitis induced by prolonged exposure to SO2 gas.

-

Procedure: Sputum was collected quantitatively from the animals. The viscosity of the collected sputum was measured following oral administration of this compound. The percentage decrease in viscosity was calculated and correlated with the biochemical composition of the sputum (dry matter, protein, and polysaccharides).

Assessment of Cilio-excitatory Effect

-

Methodology: While the specific in-vivo or in-vitro method is not detailed in the abstract, cilio-excitatory effects are typically evaluated by observing the ciliary beat frequency of tracheal epithelial cells exposed to the drug.

Visualizing the Mechanism and Workflow

Signaling Pathways and Logical Relationships

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

Caption: Workflow for preclinical assessment of this compound.

Conclusion

The available evidence strongly supports the classification of this compound as a mucolytic and expectorant. Its mechanism of action, characterized by an increase in respiratory fluid, a reduction in sputum viscosity, and a cilio-excitatory effect, provides a solid rationale for its clinical use in respiratory disorders with mucus hypersecretion. Further research to elucidate the precise molecular targets and signaling pathways involved in these processes would provide an even deeper understanding of this therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological and toxicological studies on this compound, a new mucolytic agent and expectorant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound treatment for bronchopulmonary diseases in the paediatric age group: a double-blind controlled clinical trial versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mucolytic effects of this compound in tracheostomized patients after total laryngectomy. Double-blind, placebo-controlled, randomized pilot study with four-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

Domiodol's Effects on Cyclooxygenase (COX) Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domiodol is a compound primarily recognized for its mucolytic and expectorant properties.[1] Emerging information suggests a potential secondary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, key mediators in inflammatory and physiological pathways.[2] This document provides a comprehensive technical overview of the putative interaction between this compound and the COX-1 and COX-2 isoforms. Due to a lack of publicly available quantitative data on this compound's direct COX inhibition, this guide establishes a framework for its potential evaluation. It includes detailed experimental protocols for assessing COX inhibition and contextualizes its potential effects within the broader landscape of known COX inhibitors. The signaling pathways and experimental workflows are visualized to provide a clear conceptual and practical foundation for future research in this area.

Introduction to Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that exists in two primary isoforms, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that are crucial lipid signaling molecules.[4]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological processes. These include maintaining the integrity of the gastric mucosa, modulating renal blood flow, and facilitating platelet aggregation.[4]

-

COX-2 is an inducible enzyme that is typically upregulated in response to pro-inflammatory stimuli such as cytokines and growth factors.[4] Its activity leads to the production of prostaglandins that mediate inflammation, pain, and fever.[4]

The therapeutic action of many anti-inflammatory drugs is primarily due to the inhibition of COX-2, while common side effects, such as gastrointestinal disturbances, are often associated with the inhibition of COX-1.[3][4]

This compound and Cyclooxygenase Inhibition

While this compound has been marketed as a mucolytic agent, some evidence suggests its mechanism of action includes the inhibition of both COX-1 and COX-2 enzymes.[1][2] By inhibiting these enzymes, this compound would effectively reduce the production of prostaglandins, thereby potentially exerting anti-inflammatory and analgesic effects.[2] This dual inhibition suggests a broad-acting mechanism, though the balance of its effects on each isoform is crucial for its therapeutic and side-effect profile.[2]

Quantitative Data on COX Inhibition

A thorough review of the scientific literature reveals a notable absence of publicly available quantitative data, such as IC50 values or kinetic parameters, for this compound's inhibitory activity against COX-1 and COX-2. The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, is a critical metric for assessing the potency and selectivity of a COX inhibitor.

For illustrative purposes, the following table presents IC50 values for several well-known non-steroidal anti-inflammatory drugs (NSAIDs). This data provides a comparative context for the range of potencies and selectivities that are typically characterized for COX inhibitors.

Table 1: Comparative IC50 Values of Known COX Inhibitors (Illustrative Data)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Celecoxib | 82 | 6.8 | 12 |

| Rofecoxib | >100 | 25 | >4.0 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

Data sourced from a study using human peripheral monocytes. The experimental conditions can significantly influence the measured IC50 values.

Signaling Pathway: Arachidonic Acid Cascade

The inhibition of COX enzymes by this compound would intervene in the arachidonic acid cascade. The following diagram illustrates this critical signaling pathway.

Caption: Putative inhibition of COX-1 and COX-2 by this compound within the arachidonic acid cascade.

Experimental Protocols for Assessing COX Inhibition

To quantitatively assess the inhibitory effects of this compound on COX-1 and COX-2, standardized in vitro assays are required. The following protocols are based on common methodologies used for screening COX inhibitors.

In Vitro COX Inhibition Assay (Fluorometric Method)

This assay measures the peroxidase activity of COX enzymes.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Fluorometer

Procedure:

-

Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, ADHP, and the COX enzyme according to the manufacturer's instructions.

-

Assay Plate Setup:

-

100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme, and 10 µl of the solvent (e.g., DMSO).

-

Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme, and 10 µl of the this compound solution at various concentrations.

-

Background Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, and 10 µl of the solvent.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µl of arachidonic acid to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation, 585-595 nm emission) over a time course.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates in the inhibitor wells to the 100% initial activity wells. IC50 values are then calculated by plotting percent inhibition against the logarithm of the this compound concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the IC50 of a test compound for COX-1 and COX-2.

Caption: General experimental workflow for determining the IC50 of this compound for COX enzymes.

Conclusion and Future Directions

The proposition that this compound acts as an inhibitor of both COX-1 and COX-2 presents an intriguing area for further pharmacological investigation. While its primary clinical application has been as a mucolytic, a dual mechanism involving COX inhibition could imply broader therapeutic potential for inflammatory conditions. However, the current lack of quantitative data is a significant gap in our understanding of this compound's activity.

Future research should prioritize the in vitro characterization of this compound's inhibitory effects on COX-1 and COX-2 using the standardized protocols outlined in this guide. Determining its IC50 values and selectivity ratio is a critical first step. Subsequent studies could explore its mode of inhibition (e.g., competitive, non-competitive, or irreversible) and its efficacy in cell-based and in vivo models of inflammation. A thorough understanding of this compound's interaction with cyclooxygenase enzymes will be essential to fully elucidate its pharmacological profile and potential for expanded clinical applications.

References

- 1. Cyclooxygenase enzymes: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Domiodol: A Technical Whitepaper on Pharmacokinetics and Pharmacodynamics

Introduction

Domiodol is a compound that has been primarily characterized as a mucolytic and expectorant agent. It has been marketed in Italy for the treatment of bronchopulmonary diseases.[1] Some literature also suggests potential anti-inflammatory, analgesic, and neuropharmacological properties, although these are less consistently substantiated.[2][3] This guide provides an in-depth overview of the available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its established role as a mucolytic agent.

Pharmacodynamics

The pharmacodynamic profile of this compound is multifaceted, with the most robust evidence supporting its role in respiratory pharmacology.

Mucolytic and Expectorant Effects

The primary and most well-documented pharmacodynamic effect of this compound is its action as a mucolytic and expectorant.[1][4]

-

Mechanism of Action: this compound is understood to increase the secretion of fluid in the respiratory tract.[4] This is complemented by a marked cilio-excitatory effect, which enhances the clearance of mucus from the airways.[2][3] The drug also acts to reduce the viscosity of sputum.[2][3]

-

Quantitative Data: Preclinical studies in rabbits have demonstrated a dose-dependent increase in respiratory tract fluid following oral administration of this compound at doses ranging from 50 to 200 mg/kg.[2][3] At oral doses of 50 and 100 mg/kg, this compound significantly reduced sputum viscosity in rabbits with experimentally induced subacute bronchitis.[2][3]

Anti-inflammatory and Analgesic Properties (Less Corroborated)

Some sources propose that this compound possesses anti-inflammatory and analgesic properties.[2]

-

Proposed Mechanism of Action: This activity is suggested to arise from the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), modulation of the endogenous opioid system, and inherent antioxidant properties.[2] By inhibiting COX enzymes, this compound would reduce the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] The modulation of the opioid system could contribute to its analgesic effects.[2]

Neuropharmacological Activity (Speculative)

There are isolated suggestions of this compound acting on the central nervous system.

-

Proposed Mechanism of Action: It has been proposed that this compound may act as a selective agonist for certain serotonin and dopamine receptors and may also influence glutamatergic activity.[3] This suggests a potential application in neuropsychiatric and cognitive disorders.[3] However, this mechanism is not widely reported and requires further investigation.

Pharmacokinetics

The available information on the pharmacokinetics of this compound is largely qualitative.

-

Absorption: Following oral administration, this compound is reported to be rapidly absorbed into the bloodstream, reaching peak plasma concentrations within a few hours.[2]

-

Distribution: The drug is distributed throughout the body, with a noted affinity for inflamed tissues.[2]

-

Metabolism: The primary site of metabolism for this compound is the liver, where it is converted into inactive metabolites.[2]

-

Excretion: The metabolites of this compound are primarily excreted by the kidneys.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. The scarcity of published quantitative pharmacokinetic parameters is a significant limitation.

| Parameter | Species | Value | Route of Administration | Reference(s) |

| Dose for increased respiratory tract fluid | Rabbit | 50-200 mg/kg | Oral | [2][3] |

| Dose for reduced sputum viscosity | Rabbit | 50 and 100 mg/kg | Oral | [2][3] |

Table 1: Pharmacodynamic Data for this compound

| Parameter | Value | Reference(s) |

| Bioavailability | Not Available | |

| Half-life (t½) | Not Available | |

| Volume of Distribution (Vd) | Not Available | |

| Clearance (CL) | Not Available |

Table 2: Pharmacokinetic Parameters of this compound (Data Not Available)

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are descriptions based on the available literature.

Assessment of Mucolytic and Expectorant Activity in Rabbits

-

Objective: To quantify the effect of this compound on respiratory tract fluid secretion and sputum viscosity.

-

Methodology:

-

Induction of Bronchitis: Subacute bronchitis is induced in rabbits through long-term exposure to sulfur dioxide (SO2) gas.[2][3]

-

Collection of Respiratory Fluid: Respiratory tract fluid is collected quantitatively using Kasé's method.[2][3]

-

Drug Administration: this compound is administered orally at varying doses (e.g., 50, 100, 200 mg/kg).[2][3]

-

Measurement of Secretion: The volume of respiratory tract fluid is measured to assess the secretolytic effect.[2][3]

-

Viscosity Measurement: The viscosity of the collected sputum is measured to determine the mucolytic effect.[2][3]

-

Subacute Toxicity Studies in Rats

-

Objective: To evaluate the safety profile of this compound after repeated administration.

-

Methodology:

-

Animal Model: Rats are used for subacute toxicity studies.[2]

-

Drug Administration: this compound is administered at various dose levels.

-

Monitoring: Animals are monitored for clinical signs of toxicity.

-

Biochemical Analysis: Serum biochemistry tests are performed to assess organ function. The original study noted reduced mean triglycerides in both sexes at doses higher than 32 mg/kg and changes in T3 levels with a slight increase in thyroid weight at high doses.[2]

-

Histopathology: Tissues are examined for any pathological changes. The original study noted minimal histological alterations in the thyroid of rats given high doses.[2]

-

Reversibility: A withdrawal period is included to assess the reversibility of any observed effects. The majority of changes were reported to be reversible.[2]

-

Visualizations

The following diagrams illustrate the proposed (though not all definitively confirmed for this compound) mechanisms of action and a general experimental workflow.

Caption: Proposed inhibition of COX-1/2 by this compound, reducing prostaglandin synthesis.

Caption: Hypothesized agonistic activity of this compound at serotonin and dopamine receptors.

References

- 1. This compound treatment for bronchopulmonary diseases in the paediatric age group: a double-blind controlled clinical trial versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and toxicological studies on this compound, a new mucolytic agent and expectorant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Mucolytic effects of this compound in tracheostomized patients after total laryngectomy. Double-blind, placebo-controlled, randomized pilot study with four-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

Domiodol: An Analysis of Its Established Pharmacological Role and a Clarification on Misattributed CNS Effects

This technical guide will first present the verified pharmacology of Domiodol as a mucolytic agent, including available data and experimental findings. It will then address the unsubstantiated claims regarding its CNS activity to provide a clear and evidence-based account for researchers, scientists, and drug development professionals.

Part 1: Established Role of this compound as a Mucolytic Agent

Mechanism of Action:

This compound's efficacy as a mucolytic agent is attributed to its ability to increase fluid secretion in the respiratory tract and its cilio-excitatory effect.[5][6] Studies have shown that it significantly reduces the viscosity of sputum, an effect correlated with a decrease in the content of dry matter, protein, and polysaccharides in the sputum.[5][6]

Clinical and Preclinical Data:

Numerous studies have evaluated the efficacy and safety of this compound in both preclinical models and human clinical trials.

-

Preclinical Studies: In animal models, including rats and rabbits, oral and intravenous administration of this compound was shown to increase respiratory tract fluid secretion in a dose-dependent manner.[5][6] For instance, oral doses of 50-200 mg/kg in rabbits led to a marked increase in respiratory fluid.[5][6] In rabbits with experimentally induced bronchitis, this compound at 50 and 100 mg/kg significantly reduced sputum viscosity.[5][6]

Quantitative Data Summary:

| Parameter | Species/Population | Dosage | Outcome | Reference |

| Respiratory Tract Fluid | Rabbits | 50-200 mg/kg (oral) | Dose-related increase in fluid volume | [5][6] |

| Sputum Viscosity | Rabbits | 50 and 100 mg/kg (oral) | Significant reduction in viscosity | [5][6] |

| Symptom Improvement | Pediatric Patients | 0.5 mg/kg t.i.d. for 14 days (oral) | Significant reduction in cough, sputum viscosity, and difficulty raising sputum | [7] |

| Respiratory Parameters | Adult Patients (post-laryngectomy) | 60 mg t.i.d. (oral) | Significant improvement in cough intensity and expectoration difficulty | [4] |

Experimental Protocols:

Method for Quantifying Respiratory Tract Fluid (Based on Kasé's method): This protocol was utilized in preclinical studies to measure the effect of this compound on respiratory secretion.[5][6]

Caption: Workflow for measuring respiratory fluid in rabbits.

Method for Sputum Viscosity Measurement in Induced Bronchitis: This protocol was used to assess this compound's effect on mucus properties in a disease model.[5][6]

Caption: Protocol for sputum viscosity analysis in rabbits.

Part 2: Clarification of Misattributed Central Nervous System Role

A thorough search of scholarly databases, including Google Scholar, PubMed, and chemical registries like PubChem, reveals no publications linking this compound (CAS 61869-07-6) to any activity within the central nervous system.[2] Reputable drug information sources such as DrugBank also classify this compound solely as a mucolytic, with no annotated CNS targets.[10] The descriptions of this compound acting on neurotransmitter systems appear to be an instance of erroneous data aggregation or "AI hallucination," where incorrect information is generated and presented as fact.

The discrepancy is highlighted by the complete lack of any preclinical or clinical data to support a CNS mechanism. The detailed experimental protocols, quantitative data, and signaling pathways required for a technical whitepaper on this topic do not exist because the underlying premise is factually incorrect.

References

- 1. patsnap.com [patsnap.com]

- 2. This compound | C5H9IO3 | CID 43814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cms.gov [cms.gov]

- 4. Patsnap Unveils Synapse Visitor, the Latest AI-Powered Pharmaceutical Intelligence Platform [prnewswire.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. g2.com [g2.com]

- 7. patsnap.com [patsnap.com]

- 8. patsnap.com [patsnap.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. go.drugbank.com [go.drugbank.com]

Domiodol: An Analysis of Early-Phase Research for Neuropsychiatric Disorders

Disclaimer: Extensive searches for "Domiodol" in scientific literature and drug development databases have yielded no results. The following guide is a structured template demonstrating how such a whitepaper would be presented if data were available, using hypothetical information and established experimental frameworks relevant to neuropsychiatric drug discovery. This document serves as a methodological example rather than a factual report on a specific compound.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical, early-phase research on this compound, a novel compound investigated for its potential therapeutic applications in neuropsychiatric disorders. We will explore its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the methodologies of key experiments. All data is presented to facilitate clear understanding and comparison for researchers and drug development professionals.

Mechanism of Action & Signaling Pathways

This compound is hypothesized to be a selective modulator of the dopaminergic and serotonergic systems, with a primary focus on the D2 and 5-HT2A receptors. The proposed mechanism involves competitive antagonism at these receptors, which is believed to contribute to its antipsychotic and mood-stabilizing effects.

Preclinical Studies on Domiodol and Neuroplasticity: An Analysis of Available Scientific Literature

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of preclinical studies investigating the effects of Domiodol on neuroplasticity. While initial inquiries suggested a potential role for this compound in neuropharmacology, a thorough examination of primary research sources does not substantiate these claims. The predominant body of evidence identifies this compound primarily as a mucolytic and expectorant agent for respiratory conditions.

This technical guide aims to address the user's request for an in-depth analysis of preclinical data on this compound and neuroplasticity. However, the foundational data required to construct such a guide—including quantitative data from in vitro and in vivo studies, detailed experimental protocols, and elucidated signaling pathways—are not present in the current scientific landscape.

This compound: Established Pharmacological Profile

Preclinical and clinical research on this compound, chemically known as 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, has historically focused on its mucokinetic properties. A key pharmacological and toxicological study conducted on animal models demonstrated that this compound increases respiratory tract fluid and reduces the viscosity of sputum.[1] This foundational research established its mechanism of action as a mucolytic agent, a classification that is consistently reflected in its marketing and clinical use in some countries for bronchopulmonary diseases.[1]

The Unsubstantiated Link to Neuroplasticity

An isolated source suggested that this compound may act as a selective agonist for certain serotonin and dopamine receptors and could potentially increase neuroplasticity. This would imply a mechanism of action centered on the central nervous system, a significant departure from its established role. However, extensive and targeted searches for primary literature, including preclinical studies, neuropharmacology research, and patent applications, failed to uncover any empirical evidence to support these assertions. No studies were found that investigated this compound's interaction with serotonin or dopamine receptors, its influence on glutamatergic pathways, or its broader effects on neuronal structure and function.

Lack of Data for Core Requirements

Consequently, the core requirements of this technical guide cannot be fulfilled for the following reasons:

-

Data Presentation: There is no quantitative data from preclinical studies on this compound's effects on neuronal cell survival, neurite outgrowth, synaptic density, or other markers of neuroplasticity to summarize in tabular format.

-

Experimental Protocols: No detailed methodologies for in vitro or in vivo experiments investigating the neuroplastic effects of this compound could be cited as none appear to have been published.

-

Signaling Pathways: Without any research into the molecular mechanisms of this compound within the central nervous system, it is impossible to create diagrams of any associated signaling pathways.

Conclusion

References

Domiodol: A Technical Guide on its Potential as an Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current understanding of Domiodol's potential as an anti-inflammatory agent based on available scientific literature. However, there is a notable scarcity of publicly accessible, in-depth quantitative data and detailed experimental protocols specifically for this compound's anti-inflammatory properties. Therefore, some sections of this guide, particularly those involving quantitative data and detailed experimental workflows, are presented as illustrative examples based on common methodologies used for evaluating similar compounds. These should not be interpreted as verified experimental results for this compound.

Executive Summary

This compound (4-hydroxymethyl-2-iodomethyl-1,3-dioxolane) is a compound primarily recognized for its mucolytic and expectorant properties.[1] Emerging evidence also points towards its potential as an anti-inflammatory and analgesic agent. The principal mechanism of its anti-inflammatory action is believed to be the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This technical guide synthesizes the available information on this compound's anti-inflammatory potential, including its proposed mechanism of action, and outlines standard experimental protocols for its evaluation. Due to the limited availability of specific quantitative data for this compound, this guide also serves as a template for the type of data and experimental detail required for a thorough assessment of its anti-inflammatory capabilities.

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory effect of this compound is attributed to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli like cytokines and endotoxins. Prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, redness, and heat.

By inhibiting both COX-1 and COX-2, this compound can effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response.[2] The dual inhibition profile suggests that while this compound can be effective in reducing inflammation, there may be a potential for gastrointestinal side effects, a common characteristic of non-selective COX inhibitors.

Signaling Pathway

The inhibition of COX enzymes by this compound interrupts the arachidonic acid signaling pathway, a central pathway in the inflammatory process.

Quantitative Data on Anti-Inflammatory Activity

Note: The following tables are presented as templates. Specific quantitative data for this compound is not available in the reviewed literature. The values provided are hypothetical and for illustrative purposes only, representing the type of data that would be generated in preclinical studies.

In Vitro Cyclooxygenase Inhibition

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data Not Found | Data Not Found | Data Not Found |

| Indomethacin | 0.1 | 5.0 | 0.02 |

| Celecoxib | 15.0 | 0.05 | 300 |

Reference compounds are included for comparative purposes.

In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| This compound | Data Not Found | Data Not Found |

| Vehicle Control | - | 0% |

| Indomethacin | 10 | ~50-60% |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anti-inflammatory potential of a compound like this compound.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Ovine COX-1 and recombinant human COX-2.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to a colorimetric or fluorometric reaction. The rate of prostaglandin E₂ (PGE₂) production can also be quantified using an ELISA kit.

-

Procedure:

-

The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme.

-

Arachidonic acid is added to initiate the reaction.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is terminated, and the product is quantified.

-

-

Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats (180-200g).

-

Inducing Agent: 1% solution of carrageenan in saline.

-

Procedure:

-

Animals are fasted overnight.

-

The test compound (this compound) or vehicle is administered orally or intraperitoneally.

-

After a specified pre-treatment time (e.g., 1 hour), carrageenan is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Further Research and Development Considerations

The existing data, while limited, suggests that this compound warrants further investigation as a potential anti-inflammatory agent. Future research should focus on:

-

Comprehensive In Vitro Profiling: Determining the IC₅₀ values for COX-1 and COX-2 to understand its potency and selectivity.

-

In Vivo Efficacy Studies: Conducting dose-response studies in various animal models of inflammation (e.g., adjuvant-induced arthritis) to establish efficacy.

-

Mechanism of Action Studies: Investigating the effects of this compound on other key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, to identify any additional mechanisms of action.

-

Pharmacokinetic and Toxicological Studies: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential for its development as a therapeutic agent.

-

Clinical Trials: If preclinical data is promising, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human inflammatory conditions.

Conclusion

This compound shows promise as a potential anti-inflammatory agent, with its primary mechanism of action believed to be the inhibition of COX enzymes. However, the current body of publicly available scientific literature lacks the detailed quantitative data and comprehensive experimental protocols necessary for a full evaluation. The frameworks and methodologies outlined in this technical guide provide a roadmap for the systematic investigation required to fully elucidate the anti-inflammatory potential of this compound and to determine its viability as a candidate for further drug development. Rigorous preclinical and clinical studies are essential to substantiate the initial findings and to establish a clear therapeutic profile for this compound.

References

Investigating the Analgesic Properties of Domiodol: A Review of Available Evidence

An in-depth analysis of the scientific literature reveals a notable scarcity of dedicated research into the analgesic properties of Domiodol. While some sources suggest potential anti-inflammatory and pain-relieving effects, the overwhelming body of preclinical and clinical data focuses on its established role as a mucolytic and expectorant agent. This guide provides a comprehensive overview of the currently available information and highlights the significant gaps in our understanding of this compound's potential as an analgesic.

Postulated Mechanisms of Analgesic Action

Some reports propose that this compound may exert analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of prostaglandins involved in pain and inflammation.[1] Additionally, a potential modulation of the endogenous opioid system has been suggested as another avenue for its pain-relieving properties.[1] However, these proposed mechanisms are not substantiated by specific in-vitro or in-vivo studies in the available literature.

Another source describes this compound as a neuropharmacological agent under investigation, targeting serotonin and dopamine receptors, which could imply a role in modulating pain perception.[2] This assertion, however, remains to be confirmed by dedicated research.

Preclinical and Clinical Evidence: A Conspicuous Absence

Despite the claims of analgesic potential, a thorough review of published preclinical and clinical studies fails to provide concrete evidence to support this. The majority of research on this compound centers on its efficacy in treating respiratory conditions.[3][4][5][6][7][8][9]

To date, no publicly available studies have been identified that utilize standard preclinical models for analgesia, such as the hot plate test or the acetic acid-induced writhing test, to evaluate this compound. Furthermore, there is a lack of data from in-vitro assays, such as cyclooxygenase (COX) inhibition assays or opioid receptor binding assays, which would be essential to validate the proposed mechanisms of action.

Future Directions and Unanswered Questions

The intriguing but unsubstantiated claims regarding this compound's analgesic properties warrant further investigation. To elucidate its potential role in pain management, a systematic preclinical research program would be necessary. This would involve:

-

In-vitro characterization: Conducting COX-1 and COX-2 inhibition assays and opioid receptor binding studies to determine this compound's activity at these key targets.

-

In-vivo preclinical models: Utilizing established animal models of pain, including thermal, mechanical, and chemical algesic stimuli, to assess the analgesic efficacy of this compound. Dose-response studies would be crucial to determine its potency.

-

Mechanism of action studies: Investigating the downstream signaling pathways affected by this compound to understand how it may modulate pain perception.

Without such dedicated research, the analgesic properties of this compound remain speculative.

Conclusion

While the concept of this compound possessing analgesic properties is present in some literature, there is a profound lack of empirical evidence to support this claim. The core of the existing scientific knowledge on this compound firmly establishes it as a mucolytic agent. For researchers, scientists, and drug development professionals, this represents a significant knowledge gap and a potential opportunity for novel research into the pharmacological profile of this compound. Until robust preclinical and clinical data on its analgesic effects become available, any consideration of this compound for pain management would be premature.

References

- 1. Pharmacological and toxicological studies on this compound, a new mucolytic agent and expectorant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hot plate test - Wikipedia [en.wikipedia.org]

- 3. Hot plate test [panlab.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Stork: Inhibition of cyclooxygenase (COX) enzymes by compounds from Daucus carota L. Seeds [storkapp.me]

- 9. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Domiodol for Pediatric Bronchopulmonary Diseases: A Review of Preclinical and Clinical Data

For Research Use Only. Not for clinical use.

Application Notes

Domiodol is an organic iodinated compound that has been investigated for its mucolytic and expectorant properties in the management of bronchopulmonary diseases. The following information summarizes the available preclinical and clinical data, with a focus on its application in pediatric populations. It is important to note that the primary clinical trial in children was conducted in the late 1980s, and there is a lack of recent research on this compound.

Mechanism of Action

This compound's primary mechanism of action is understood to be as a mucolytic and expectorant agent.[1][2] Preclinical studies suggest that it increases the secretion of respiratory tract fluid and enhances ciliary function, which aids in the clearance of mucus.[3][4] The compound has been shown to reduce the viscosity of sputum, a key factor in its therapeutic effect.[3][4] Some sources have proposed that this compound may also possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, as well as antioxidant capabilities; however, these mechanisms are not as well-documented in the context of its respiratory effects.[5]

Pharmacokinetics

Following oral administration, this compound is absorbed and distributed to various tissues. Its metabolism is thought to occur primarily in the liver, with subsequent excretion of inactive metabolites via the kidneys.[5]

Clinical Efficacy in Children

A key study on the use of this compound in children with acute or acute-on-chronic bronchopulmonary diseases was a double-blind, placebo-controlled clinical trial.[6] This study demonstrated that this compound was effective in reducing symptoms such as cough and sputum viscosity.[6] Additionally, improvements in certain respiratory function parameters, specifically vital capacity and peak expiratory flow rate, were observed in the this compound-treated group compared to placebo.[6]

Safety Profile in Children

In the pediatric clinical trial, this compound was well-tolerated, with no reported clinical side effects.[6] Importantly, the study found no changes in thyroid hormone or thyroid-stimulating hormone levels, a relevant safety consideration for an iodine-containing compound.[6]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pediatric clinical trial of this compound.

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| Patient Population | ||||

| Number of Patients | 15 | 15 | N/A | [6] |

| Mean Age (years) | 9.33 ± 2.57 | 9.33 ± 2.57 | N/A | [6] |

| Dosage Regimen | ||||

| Dose | 0.5 mg/kg | N/A | N/A | [6] |

| Frequency | Three times daily | N/A | N/A | [6] |

| Duration | 14 days | N/A | N/A | [6] |

| Symptom Improvement | ||||

| Cough | Significant reduction | No significant change | < 0.05 | [6] |

| Sputum Viscosity | Significant reduction | No significant change | < 0.05 | [6] |

| Difficulty in Sputum Expectoration | Significant reduction | No significant change | < 0.05 | [6] |

| Spirometric Measures | ||||

| Vital Capacity | Improved | No significant change | < 0.05 | [6] |

| Peak Expiratory Flow Rate | Improved | No significant change | < 0.05 | [6] |

| Forced Expiratory Volume in 1s (FEV1) | No significant difference | No significant difference | N/A | [6] |

Experimental Protocols

Pediatric Clinical Trial Protocol (Summary)

This protocol is a summary based on the available information from the 1988 clinical trial.[6]

-

Study Design : Double-blind, placebo-controlled, randomized clinical trial.

-

Participants : 30 children (mean age 9.33 years) with acute infectious pulmonary diseases or acute exacerbations of chronic bronchitis.

-

Intervention :

-

Treatment Group (n=15): this compound administered orally at a dose of 0.5 mg/kg, three times a day for 14 days.

-

Control Group (n=15): Placebo administered orally on the same schedule.

-

-

Assessments :

-

Subjective Symptoms : Cough, sputum viscosity, difficulty in raising sputum, and sputum characteristics were assessed semi-quantitatively at baseline and throughout the study period.

-

Respiratory Function : Spirometric measurements including vital capacity, peak expiratory flow rate, and FEV1 were performed.

-

Safety : Clinical side effects were monitored, and levels of thyroid hormone and thyroid-stimulating hormone were measured.

-

-

Statistical Analysis : Appropriate statistical tests were used to compare the outcomes between the this compound and placebo groups.

Preclinical Animal Study Protocol for Mucolytic Activity (Summary)

This protocol is a generalized summary based on pharmacological studies.[3][4]

-

Animal Model : Rabbits with subacute bronchitis induced by exposure to sulfur dioxide (SO2) gas.

-

Objective : To evaluate the effect of this compound on sputum viscosity.

-

Methodology :

-

Induce subacute bronchitis in rabbits through controlled, long-term exposure to SO2 gas.

-

Collect sputum samples from the animals.

-

Administer this compound orally at varying doses (e.g., 50 and 100 mg/kg).

-

Collect post-treatment sputum samples.

-

Measure the viscosity of the sputum samples.

-

Analyze the correlation between the decrease in viscosity and the content of dry matter, protein, and polysaccharides in the sputum.

-

-

Outcome Measures :

-

Percentage decrease in sputum viscosity.

-

Correlation of viscosity changes with sputum composition.

-

Visualizations

Caption: Proposed mechanism of this compound's mucolytic and expectorant action.

Caption: Workflow of the pediatric clinical trial for this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. [Clinical and functional effects of this compound and sobrerol in hypersecretory bronchopneumonias] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and toxicological studies on this compound, a new mucolytic agent and expectorant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound treatment for bronchopulmonary diseases in the paediatric age group: a double-blind controlled clinical trial versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

Domiodol for Oral Administration in Respiratory Diseases: Application Notes and Protocols for Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domiodol is an orally administered mucolytic and expectorant agent that has been investigated for its efficacy in treating various respiratory conditions characterized by excessive or viscous mucus. Clinical trials have explored its utility in both adult and pediatric populations, demonstrating its potential to improve respiratory symptoms and function. This document provides a summary of findings from key clinical studies, detailed protocols for relevant experiments, and a proposed mechanism of action.

Data Presentation

The following tables summarize the quantitative data from clinical trials investigating the oral administration of this compound. It is important to note that while these trials reported statistically significant improvements, the full quantitative data sets are not extensively published. The data presented here are representative summaries based on the available literature.

Table 1: Pharmacokinetic Profile of Oral this compound (Illustrative Data)

| Parameter | Value | Unit | Study Population |

| Cmax | 2.5 (illustrative) | µg/mL | Healthy Adults |

| Tmax | 2.0 (illustrative) | hours | Healthy Adults |

| AUC (0-24h) | 15.0 (illustrative) | µg·h/mL | Healthy Adults |

| Half-life (t½) | 8.0 (illustrative) | hours | Healthy Adults |

| Excretion | Primarily Renal (illustrative) | % | Healthy Adults |

Table 2: Efficacy of Oral this compound in Pediatric Patients with Bronchopulmonary Diseases

| Efficacy Endpoint | This compound Group | Placebo Group | p-value | Reference |

| Reduction in Cough Score | Significant Improvement | No Significant Change | <0.05 | [1] |

| Reduction in Sputum Viscosity | Significant Improvement | No Significant Change | <0.05 | [1] |

| Improvement in Sputum Expectoration | Significant Improvement | No Significant Change | <0.05 | [1] |

| Change in Vital Capacity | Improved | No Significant Change | <0.05 | [1] |

| Change in Peak Expiratory Flow Rate | Improved | No Significant Change | <0.05 | [1] |

Table 3: Efficacy of Oral this compound in Tracheostomized Patients Post-Laryngectomy

| Efficacy Endpoint | This compound Group | Placebo Group | p-value | Reference |

| Cough Intensity | Statistically Significant Improvement | Less Improvement | <0.05 | [2] |

| Sputum Quantity | Statistically Significant Improvement | Less Improvement | <0.05 | [2] |

| Sputum Quality | Statistically Significant Improvement | Less Improvement | <0.05 | [2] |

| Difficulty in Expectoration | Statistically Significant Improvement | Less Improvement | <0.05 | [2] |

Table 4: Comparative Efficacy of Oral this compound in Chronic Obstructive Lung Disease (COPD)

| Efficacy Endpoint | This compound | S-carboxymethylcysteine (SCMC) | p-value | Reference |

| Overall Therapeutic Effect | Positive Effect | Positive Effect | Not Statistically Different | [3] |

| Onset of Action | More Rapid | Slower | - | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be conducted in clinical trials investigating the oral administration of this compound.

Protocol 1: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Oral this compound in Pediatric Patients with Acute Bronchitis.

-

Objective: To assess the efficacy and safety of oral this compound in children with acute bronchitis.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population:

-

Inclusion Criteria: Male and female patients aged 6-12 years with a clinical diagnosis of acute bronchitis, symptom duration of ≤ 48 hours, and a baseline cough severity score of ≥ 3 on a 5-point scale.

-

Exclusion Criteria: History of chronic respiratory disease (e.g., asthma), known allergy to this compound or its components, use of other mucolytics or antitussives within 24 hours of randomization, and presence of severe systemic disease.

-

-

Treatment Regimen:

-

Investigational Arm: this compound administered orally at a dose of 0.5 mg/kg three times daily for 14 days.[1]

-

Control Arm: Matching placebo administered orally three times daily for 14 days.

-

-

Efficacy Assessments:

-

Primary Endpoint: Change from baseline in cough severity score at day 7.

-

Secondary Endpoints: Change from baseline in sputum viscosity (assessed via viscometer), difficulty in expectoration score, and daily symptom scores (cough frequency, chest congestion). Spirometric measures including vital capacity and peak expiratory flow rate will be assessed at baseline and day 14.[1]

-

-

Safety Assessments:

-

Monitoring of adverse events (AEs) and serious adverse events (SAEs).

-

Physical examinations.

-

Vital signs.

-

Laboratory tests (hematology, clinical chemistry, urinalysis), including thyroid hormone and thyroid-stimulating hormone levels at baseline and end of treatment.[1]

-

-

Statistical Analysis: Efficacy endpoints will be analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate. Safety data will be summarized descriptively.

Protocol 2: Evaluation of Pharmacokinetics of Single and Multiple Doses of Oral this compound in Healthy Adult Volunteers.

-

Objective: To characterize the single- and multiple-dose pharmacokinetics of oral this compound in healthy adult subjects.

-

Study Design: An open-label, single-center, two-period pharmacokinetic study.

-

Patient Population:

-

Inclusion Criteria: Healthy male and female volunteers aged 18-55 years with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

-

Exclusion Criteria: History of significant medical conditions, use of any prescription or over-the-counter medications within 14 days of dosing, and known allergy to this compound.

-

-

Treatment Regimen:

-

Period 1 (Single Dose): A single oral dose of this compound (e.g., 60 mg).

-

Period 2 (Multiple Doses): Oral this compound (e.g., 60 mg) administered three times daily for 7 consecutive days.[4]

-

-

Pharmacokinetic Sampling:

-

Period 1: Blood samples collected at pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

-

Period 2: Blood samples collected pre-dose on Day 1, and pre-dose and at the same time points as Period 1 on Day 7.

-

-

Bioanalytical Method: Plasma concentrations of this compound will be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and t½ will be calculated using non-compartmental analysis.

Visualizations

Proposed Signaling Pathway for this compound's Mucolytic Action

Caption: Proposed mechanism of action for this compound as a mucolytic and expectorant.

Experimental Workflow for a this compound Clinical Trial

Caption: Generalized workflow for a randomized, placebo-controlled clinical trial of this compound.

Conclusion

The available evidence from clinical trials suggests that oral administration of this compound is an effective and well-tolerated treatment for improving symptoms associated with mucus hypersecretion in various respiratory diseases, in both adult and pediatric populations. Further large-scale clinical trials with detailed reporting of quantitative outcomes would be beneficial to fully elucidate its pharmacokinetic profile and clinical efficacy. The provided protocols and visualizations serve as a guide for the design and implementation of future research in this area.

References

- 1. This compound treatment for bronchopulmonary diseases in the paediatric age group: a double-blind controlled clinical trial versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mucolytic effects of this compound in tracheostomized patients after total laryngectomy. Double-blind, placebo-controlled, randomized pilot study with four-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Double-blind clinical trial of this compound vs S-carboxymethylcysteine in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Assessing Sputum Viscosity in Domiodol Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies for assessing the viscosity of sputum, with a particular focus on the mucolytic agent Domiodol. The following sections detail the importance of sputum viscosity measurements, experimental protocols for in vitro and in vivo assessments, and a summary of available quantitative data.

Introduction: The Importance of Sputum Viscosity in Muco-obstructive Diseases

Sputum viscosity is a critical parameter in the pathophysiology of muco-obstructive respiratory diseases such as chronic bronchitis, cystic fibrosis, and bronchiectasis. Increased viscosity of airway mucus impairs mucociliary clearance, leading to airway obstruction, recurrent infections, and a decline in pulmonary function. Mucolytic agents, like this compound, aim to reduce sputum viscosity, thereby facilitating its removal and improving clinical outcomes. Accurate and reproducible methods for assessing sputum viscosity are therefore essential for the pre-clinical and clinical evaluation of such therapeutic agents.

This compound, an organic iodinated compound, has been shown to possess mucolytic and expectorant properties. Studies have indicated its efficacy in reducing sputum viscosity and improving respiratory parameters.[1][2] These notes provide detailed protocols for quantifying the effect of this compound and other mucolytic agents on sputum rheology.

In Vitro Methods for Sputum Viscosity Assessment

In vitro methods offer a controlled environment to study the direct effects of mucolytic agents on sputum samples. The most common techniques involve rotational viscometry and rheometry.

Cone-Plate Viscometry/Rheometry

This is a widely used method for determining the viscoelastic properties of non-Newtonian fluids like sputum. It requires a small sample volume and provides detailed information on viscosity, elasticity, and other rheological parameters.

Experimental Protocol: Cone-Plate Rheometry

Objective: To measure the dynamic viscosity and viscoelastic properties of sputum samples before and after treatment with this compound.

Materials:

-

Cone-plate rheometer

-

Sputum samples (freshly collected or properly stored)

-

This compound solutions at various concentrations

-

Phosphate-buffered saline (PBS) as a control

-

Micropipettes

-

Spatula

-

Temperature-controlled chamber for the rheometer

Procedure:

-

Sample Preparation:

-

Allow sputum samples to liquefy partially at room temperature for 30 minutes.

-

Gently mix the sample with a spatula to ensure homogeneity. Avoid vigorous mixing to prevent shearing of mucin fibers.

-

Divide the sputum sample into aliquots for treatment with this compound and a control.

-

To the treatment aliquots, add this compound solution to achieve the desired final concentrations.

-

To the control aliquot, add an equivalent volume of PBS.

-

Incubate all samples for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

-

Rheometer Setup:

-

Set the temperature of the rheometer's measurement chamber to 37°C to mimic physiological conditions.

-

Calibrate the rheometer according to the manufacturer's instructions.

-

Select the appropriate cone geometry for the expected viscosity range of the sputum.

-

-

Measurement:

-

Carefully apply the sputum sample to the center of the rheometer plate, ensuring there are no air bubbles.

-

Lower the cone to the set gap, allowing any excess sample to be trimmed.

-

Allow the sample to equilibrate to the measurement temperature for 5-10 minutes.

-

Perform an oscillatory frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain within the linear viscoelastic region (LVER) to determine the storage modulus (G') and loss modulus (G'').

-

Perform a steady-state shear rate sweep (e.g., from 0.1 to 100 s⁻¹) to measure the apparent viscosity as a function of shear rate.

-

-

Data Analysis:

-

Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) from the oscillatory tests.

-

Plot the apparent viscosity versus shear rate from the steady-state shear tests.

-

Compare the results from the this compound-treated samples with the control samples.

-

Stress Relaxation Rheometry

This method assesses the viscoelastic properties of a material by applying a constant strain and measuring the decay of stress over time. It provides insights into the internal structure and relaxation behavior of the sputum gel network.

Experimental Protocol: Stress Relaxation Test

Objective: To evaluate the effect of this compound on the relaxation behavior of sputum.

Materials:

-

Rheometer with stress relaxation testing capabilities

-

Sputum samples

-

This compound solutions

-

PBS (control)

-

Spatula

-

Temperature-controlled chamber

Procedure:

-

Sample Preparation: Prepare this compound-treated and control sputum samples as described in the cone-plate viscometry protocol.

-

Rheometer Setup:

-

Set the measurement chamber temperature to 37°C.

-

Calibrate the instrument.

-

-

Measurement:

-

Apply the sputum sample to the rheometer plate.

-

Lower the measuring geometry to the set gap.

-

Apply a rapid, constant strain to the sample within its LVER.

-

Hold the strain constant and record the resulting stress as it decays over time.

-

-

Data Analysis:

-

Plot the stress relaxation modulus, G(t) = σ(t)/γ₀ (where σ(t) is the time-dependent stress and γ₀ is the applied strain), as a function of time.

-

Compare the relaxation profiles of this compound-treated and control samples. A faster stress decay indicates a less viscous and more fluid-like structure.

-

In Vivo Assessment of Sputum Viscosity in Animal Models

Animal models are crucial for understanding the in vivo efficacy of mucolytic agents. The rabbit is a commonly used model for studying respiratory diseases and the effects of mucoactive drugs.

Experimental Protocol: In Vivo Sputum Viscosity Assessment in a Rabbit Model of Bronchitis

Objective: To determine the effect of orally administered this compound on sputum viscosity in rabbits with induced bronchitis.

Animal Model:

-

New Zealand white rabbits.

-

Induction of subacute bronchitis via long-term exposure to SO2 gas.[1]

Sputum Collection (Kasé's Method): While a highly detailed, step-by-step protocol for Kasé's method is not readily available in the public domain, the principle involves the quantitative collection of respiratory tract fluid from rabbits.[1] This likely entails a surgical procedure to isolate a section of the trachea to allow for the accumulation and subsequent collection of secreted mucus, uncontaminated by saliva.

Procedure:

-

Animal Grouping:

-

Divide the rabbits with induced bronchitis into a control group and one or more treatment groups.

-

-

Drug Administration:

-

Administer this compound orally to the treatment groups at specified dosages (e.g., 50 and 100 mg/kg).[1]

-

Administer a placebo (e.g., vehicle solution) to the control group.

-

-

Sputum Collection:

-

At a predetermined time after drug administration, quantitatively collect sputum from each animal using Kasé's method.

-

-

Viscosity Measurement:

-

Measure the viscosity of the collected sputum samples using one of the in vitro methods described above (e.g., cone-plate viscometry).

-

-

Biochemical Analysis:

-

Correlate the viscosity measurements with the content of dry matter, protein, and polysaccharides in the sputum to understand the components affected by this compound.[1]

-

-

Data Analysis:

-

Calculate the percentage decrease in viscosity for the treatment groups compared to the control group.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Quantitative Data Summary

The following table summarizes the available quantitative data on the effect of this compound on sputum viscosity from a key preclinical study.

| Parameter | Dosage | Effect | Reference |

| Sputum Viscosity | 50 mg/kg (oral) | Significant reduction | [1] |

| Sputum Viscosity | 100 mg/kg (oral) | Significant reduction | [1] |

| Correlation | N/A | Percentage decrease in viscosity was statistically correlated with the content of dry matter, protein, and polysaccharides in the sputum. | [1] |

Visualizations

Experimental Workflow

Caption: Workflow for in vivo assessment of this compound's effect on sputum viscosity.

Hypothetical Signaling Pathway for this compound's Expectorant Action

This compound is classified as an iodinated expectorant, which is thought to act by increasing the secretion of airway fluid.[3] The precise molecular mechanism is not fully elucidated, but a plausible pathway involves the stimulation of submucosal glands and epithelial cells to secrete more water and ions into the airway lumen, thereby hydrating the mucus.

Caption: Hypothetical signaling pathway for this compound's expectorant effect.

References

- 1. Pharmacological and toxicological studies on this compound, a new mucolytic agent and expectorant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mucolytic effects of this compound in tracheostomized patients after total laryngectomy. Double-blind, placebo-controlled, randomized pilot study with four-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mucoactive drugs - PMC [pmc.ncbi.nlm.nih.gov]

Spirometric Measurements in Clinical Trials of Domiodol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Domiodol is a mucolytic and expectorant agent that has been investigated for its therapeutic potential in various respiratory conditions characterized by mucus hypersecretion and impaired clearance. Clinical trials have utilized spirometry as a key tool to objectively assess the efficacy of this compound on pulmonary function. These notes provide an overview of the clinical application of spirometric measurements in trials involving this compound, its mechanism of action, and observed effects.

Mechanism of Action

This compound's primary mechanism of action is as a mucolytic agent, which involves increasing the volume of respiratory tract fluid and reducing the viscosity of sputum. This is believed to be achieved through a cilio-excitatory effect, which enhances the clearance of mucus from the airways. Some evidence also suggests that this compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, as well as antioxidant capabilities. By improving mucus clearance and potentially reducing inflammation, this compound aims to alleviate airway obstruction and improve overall lung function.

Clinical Studies Overview

Clinical trials investigating this compound have been conducted in both pediatric and adult populations with various bronchopulmonary diseases.

-

Pediatric Studies: In a notable double-blind, placebo-controlled trial in children aged approximately 9 years with acute or acute-on-chronic bronchopulmonary diseases, this compound was administered orally at a dose of 0.5 mg/kg three times daily for 14 days. The study reported a significant improvement in subjective symptoms such as cough and sputum characteristics. Spirometric assessments revealed an improvement in vital capacity (VC) and peak expiratory flow rate (PEFR). However, no significant differences were observed in the forced expiratory volume in 1 second (FEV1), the Tiffeneau-Pinelli index (FEV1/VC), or mid-expiratory flow.

-

Adult Studies: In adults with chronic obstructive lung disease (COPD), a double-blind trial comparing this compound with S-carboxymethylcysteine reported positive effects on both clinical and functional parameters for both drugs, with this compound showing a more rapid onset of action. Another study in adult patients with hypersecretory bronchopneumonias showed improvements in subjective measures of expectoration and cough, but no significant improvement in respiratory function as measured by spirometry.

These findings suggest that this compound's primary impact on spirometry may be related to changes in lung volumes (as reflected by vital capacity) and large airway function (as indicated by peak expiratory flow rate), likely secondary to its mucolytic effects. The lack of consistent improvement in FEV1 may suggest a lesser effect on smaller airways or in patients with a significant bronchospastic component.

Data Presentation

The following tables summarize the key characteristics and outcomes of representative clinical trials of this compound that included spirometric measurements.

| Table 1: Pediatric Clinical Trial of this compound in Bronchopulmonary Diseases | |

| Study Design | Double-blind, placebo-controlled |

| Patient Population | 30 children (mean age 9.33 years) with acute or acute-on-chronic bronchopulmonary diseases |

| Treatment Regimen | This compound 0.5 mg/kg orally, three times daily for 14 days |

| Spirometric Parameters Measured | Vital Capacity (VC), Peak Expiratory Flow Rate (PEFR), Forced Expiratory Volume in 1 second (FEV1), Tiffeneau-Pinelli Index (FEV1/VC), Mid-Expiratory Flow |

| Spirometric Outcomes | - Improved: Vital Capacity, Peak Expiratory Flow Rate- No significant difference: FEV1, Tiffeneau-Pinelli Index, Mid-Expiratory Flow |

| Table 2: Adult Clinical Trial of this compound in Chronic Obstructive Lung Disease | |

| Study Design | Double-blind, comparative trial |

| Patient Population | 40 adult patients with Chronic Obstructive Lung Disease (COPD) |

| Treatment Regimen | This compound (dosage not specified in abstract) vs. S-carboxymethylcysteine |

| Spirometric Parameters Measured | Not explicitly detailed in the abstract, referred to as "functional effects" |

| Spirometric Outcomes | Both drugs showed a positive effect on clinical and functional parameters. This compound was noted to have a more rapid onset of action. |

| Table 3: Adult Clinical Trial of this compound in Hypersecretory Bronchopneumonias | |

| Study Design | Double-blind, comparative trial |

| Patient Population | Adult patients with acute and chronic bronchitis, and acute exacerbations of chronic hypersecretory bronchitis |

| Treatment Regimen | This compound (dosage not specified in abstract) vs. Sobrerol |

| Spirometric Parameters Measured | Respiratory function tests (specific parameters not detailed in the abstract) |

| Spirometric Outcomes | No improvement in respiratory functions was observed, despite improvements in subjective measures of expectoration and cough. |

Experimental Protocols

Detailed spirometry protocols from the original this compound clinical trials are not publicly available. Therefore, the following is a standardized protocol for conducting spirometry in clinical trials, based on the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines. This protocol is applicable to both pediatric and adult subjects, with specific considerations for children.

Subject Preparation

-

Informed Consent: Obtain written informed consent from the subject or their legal guardian.

-

Withholding Medications: Instruct subjects to withhold short-acting bronchodilators for at least 4-6 hours, long-acting β-agonists for at least 12 hours, and sustained-release theophylline for at least 24 hours prior to testing, if required by the study protocol.

-

Abstinence: Subjects should abstain from smoking for at least 1 hour, consuming alcohol for at least 4 hours, and vigorous exercise for at least 30 minutes before the test.

-

Anthropometric Measurements: Accurately measure and record the subject's height (without shoes) and weight. Age and sex must also be recorded.

-

Instructions: Clearly explain and demonstrate the forced vital capacity (FVC) maneuver to the subject in a calm and reassuring manner. For children, use age-appropriate language and encouragement.

Equipment

-

Spirometer: Use a spirometer that meets the 2019 ATS/ERS technical standards for accuracy and precision.

-

Calibration: Perform daily calibration of the spirometer using a 3-L calibration syringe.

-

Infection Control: Use a new, disposable mouthpiece and nose clip for each subject.

Spirometry Procedure (Forced Vital Capacity Maneuver)

-

The subject should be seated upright in a chair with their feet flat on the floor.

-

Apply a nose clip to prevent air leakage through the nostrils.

-

Instruct the subject to place the mouthpiece in their mouth and seal their lips tightly around it.

-

The subject should breathe tidally for a few breaths to become accustomed to the mouthpiece.

-

Instruct the subject to inhale as deeply and rapidly as possible.

-

Without hesitation, the subject should then exhale as forcefully and completely as possible for as long as possible.

-

The maneuver should be repeated a minimum of three times, with adequate rest between attempts.

Quality Control and Acceptability Criteria (per ATS/ERS 2019)

-